4-{2-[Di(prop-2-en-1-yl)amino]ethyl}-7-hydroxy-1,3-dihydro-2H-indol-2-one
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Overview
Description
4-{2-[Di(prop-2-en-1-yl)amino]ethyl}-7-hydroxy-1,3-dihydro-2H-indol-2-one is a complex organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique structure that includes an indole core, a hydroxy group, and a di(prop-2-en-1-yl)aminoethyl side chain, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 4-{2-[Di(prop-2-en-1-yl)amino]ethyl}-7-hydroxy-1,3-dihydro-2H-indol-2-one typically involves multiple steps, starting from readily available precursors. Common synthetic routes include:
Fischer Indole Synthesis: This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions to form the indole core.
Pictet-Spengler Reaction: This reaction involves the condensation of tryptamine with aldehydes or ketones to form tetrahydro-β-carbolines, which can be further oxidized to indoles.
Industrial Production: Large-scale production may involve optimized versions of these reactions, often using continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
4-{2-[Di(prop-2-en-1-yl)amino]ethyl}-7-hydroxy-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-{2-[Di(prop-2-en-1-yl)amino]ethyl}-7-hydroxy-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer . The hydroxy group and the aminoethyl side chain play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
4-{2-[Di(prop-2-en-1-yl)amino]ethyl}-7-hydroxy-1,3-dihydro-2H-indol-2-one can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Tryptophan: An essential amino acid and precursor to serotonin.
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) used to reduce fever, pain, and inflammation.
The unique structure of this compound, particularly the presence of the di(prop-2-en-1-yl)aminoethyl side chain, distinguishes it from these similar compounds and contributes to its specific biological activities .
Properties
CAS No. |
89407-87-4 |
---|---|
Molecular Formula |
C16H20N2O2 |
Molecular Weight |
272.34 g/mol |
IUPAC Name |
4-[2-[bis(prop-2-enyl)amino]ethyl]-7-hydroxy-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C16H20N2O2/c1-3-8-18(9-4-2)10-7-12-5-6-14(19)16-13(12)11-15(20)17-16/h3-6,19H,1-2,7-11H2,(H,17,20) |
InChI Key |
BVOCNGQCWGVFKI-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN(CCC1=C2CC(=O)NC2=C(C=C1)O)CC=C |
Origin of Product |
United States |
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